6-(2-Phenylacetyl)naphthalene-2-carboximidamide is a synthetic compound classified as a small molecule. It belongs to the class of organic compounds known as naphthalene-2-carboxanilides, which are characterized by a naphthalene structure with a carboxamide group substituted with an aniline moiety. This compound does not have any approved therapeutic indications or patents associated with it and is primarily categorized as experimental in nature .
The compound is identified by the DrugBank ID DB01977, which provides a comprehensive database for drug-related information. It is classified under several categories, including:
The molecular formula for 6-(2-Phenylacetyl)naphthalene-2-carboximidamide is , with an average molecular weight of approximately 289.33 g/mol .
The synthesis of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. The general method includes:
These reactions require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
The molecular structure of 6-(2-Phenylacetyl)naphthalene-2-carboximidamide can be represented using various chemical notation systems:
NC(=N)C1=CC=C2C=C(C=CC2=C1)C(=O)NC1=CC=CC=C1
The structure features a naphthalene ring system with substituents that include an amidine group and a phenylacetyl moiety at specific positions on the ring, contributing to its chemical reactivity and biological properties .
6-(2-Phenylacetyl)naphthalene-2-carboximidamide participates in several chemical reactions characteristic of its functional groups:
These reactions are significant for developing derivatives that may have enhanced biological activity or altered physicochemical properties.
The mechanism of action for 6-(2-Phenylacetyl)naphthalene-2-carboximidamide primarily revolves around its role as an inhibitor of urokinase-type plasminogen activator. This enzyme plays a crucial role in fibrinolysis and tissue remodeling by converting plasminogen into plasmin. By inhibiting this enzyme, the compound may affect processes such as blood clotting and tissue repair .
These properties are crucial for understanding its behavior in biological systems and potential applications in pharmaceuticals.
6-(2-Phenylacetyl)naphthalene-2-carboximidamide has potential applications primarily in scientific research contexts:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7